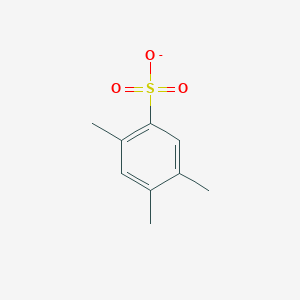![molecular formula C14H14N2O3S B280712 N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as TMB-6S, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TMB-6S belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of certain enzymes.
作用机制
The mechanism of action of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the binding of the compound to the active site of the enzyme. N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. The binding of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide to the active site of the enzyme is reversible, and the compound can be displaced by other molecules that bind to the same site.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Inhibition of carbonic anhydrase can also lead to a decrease in the production of bicarbonate ions in the body, which can be beneficial in the treatment of conditions such as epilepsy and metabolic alkalosis.
实验室实验的优点和局限性
One advantage of using N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its specificity for certain enzymes. N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to selectively inhibit carbonic anhydrase, which can be beneficial in experiments that require the inhibition of this enzyme. However, one limitation of using N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
For research on N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide include the development of more efficient synthesis methods, the identification of other enzymes that N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can inhibit, and the investigation of potential side effects and optimal dosages for therapeutic applications.
合成方法
The synthesis of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 2-aminobenzoic acid with 2,3,4-trimethyl-1-nitro-1H-indole in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with sulfamic acid to form N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The overall yield of this synthesis method is approximately 60%.
科学研究应用
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been the subject of scientific research due to its potential applications in various fields. One area of research has been the development of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a potential inhibitor of certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body, and the inhibition of certain enzymes can have therapeutic effects. N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and other conditions.
属性
分子式 |
C14H14N2O3S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC 名称 |
N,N,1-trimethyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-15(2)20(18,19)12-8-7-11-13-9(12)5-4-6-10(13)14(17)16(11)3/h4-8H,1-3H3 |
InChI 键 |
UOTGEVBCAVTTKN-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
规范 SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
溶解度 |
14 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)




![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)